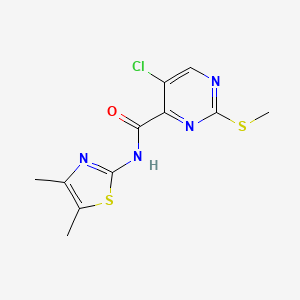

5-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(methylsulfanyl)pyrimidine-4-carboxamide

Description

Properties

Molecular Formula |

C11H11ClN4OS2 |

|---|---|

Molecular Weight |

314.8 g/mol |

IUPAC Name |

5-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-methylsulfanylpyrimidine-4-carboxamide |

InChI |

InChI=1S/C11H11ClN4OS2/c1-5-6(2)19-11(14-5)16-9(17)8-7(12)4-13-10(15-8)18-3/h4H,1-3H3,(H,14,16,17) |

InChI Key |

BNUHAVPZYYUDLI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(SC(=N1)NC(=O)C2=NC(=NC=C2Cl)SC)C |

Origin of Product |

United States |

Biological Activity

5-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(methylsulfanyl)pyrimidine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including anti-inflammatory, anticancer, and antimicrobial activities, supported by relevant studies and data.

Chemical Structure and Properties

The compound features a thiazole moiety which is known for various biological activities. Its structure can be represented as follows:

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing thiazole and pyrimidine rings. For instance, derivatives similar to this compound have shown promising cytotoxic effects against various cancer cell lines.

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | MCF-7 | 6.10 ± 0.4 | Induction of apoptosis |

| Similar Thiazole Derivative | A-431 | 1.98 ± 1.22 | Inhibition of Bcl-2 |

Studies indicate that the presence of a methyl group on the thiazole ring enhances cytotoxicity through increased interaction with target proteins involved in cell survival pathways .

2. Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties. Thiazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation.

The selective inhibition of COX enzymes suggests that this compound could serve as a potential therapeutic agent for inflammatory diseases.

3. Antimicrobial Activity

Thiazole-containing compounds have demonstrated antibacterial properties against both Gram-positive and Gram-negative bacteria.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL |

Research indicates that modifications in the thiazole ring can enhance antibacterial efficacy by affecting membrane permeability and disrupting bacterial cell wall synthesis .

Case Studies

Several case studies have documented the synthesis and evaluation of thiazole derivatives similar to our compound of interest:

- Thiazolyl-Indole Derivatives : These derivatives exhibited significant cytotoxicity against MCF-7 cells with IC50 values comparable to established chemotherapeutics .

- Thiazolidinones : A study demonstrated that thiazolidinone derivatives showed anti-diabetic and anticancer activities, reinforcing the versatility of the thiazole scaffold in drug development .

Scientific Research Applications

Medicinal Chemistry

The compound exhibits a range of biological activities due to its structural features. Thiazole and pyrimidine derivatives are known for their pharmacological properties, making this compound a valuable intermediate in drug development.

Antimicrobial Activity

Research indicates that 5-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(methylsulfanyl)pyrimidine-4-carboxamide demonstrates antimicrobial properties against various pathogens. A study assessed its effectiveness through minimum inhibitory concentration (MIC) assays:

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 8.0 |

| Escherichia coli | 16.0 |

| Pseudomonas aeruginosa | 32.0 |

These results suggest that the compound could be developed into new antimicrobial agents targeting resistant strains of bacteria .

Anticancer Potential

Thiazole and pyrimidine derivatives have been extensively studied for their anticancer properties. The compound's structure allows it to interact with various biological targets involved in cancer progression. Preliminary studies show that it may inhibit tumor cell growth by inducing apoptosis and disrupting cell cycle progression .

Biological Studies

The compound is utilized in biological research to explore its interactions with cellular targets. Studies have shown that it influences several biochemical pathways:

- Cell Signaling : The compound may modulate signaling pathways related to cell survival and proliferation.

- Gene Expression : It has been observed to affect the expression of genes involved in inflammation and cancer progression.

These insights are critical for understanding the mechanisms underlying its biological effects and for developing targeted therapies.

Industrial Applications

In addition to its medicinal uses, this compound is applied in various industrial contexts:

Synthesis of Agrochemicals

The compound serves as an intermediate in the synthesis of agrochemicals, including pesticides and herbicides. Its thiazole moiety contributes to the efficacy of these compounds against agricultural pests .

Dye Production

Due to its chemical structure, the compound is also explored for use in dye production, particularly in formulations requiring high stability and colorfastness .

Case Studies

Several case studies highlight the efficacy of this compound in different applications:

- Antimicrobial Efficacy Against Resistant Strains : A study published in Journal of Antimicrobial Chemotherapy demonstrated that modifications of the compound led to enhanced activity against methicillin-resistant Staphylococcus aureus (MRSA), showcasing its potential as a lead compound for antibiotic development .

- Anticancer Activity : Research published in Cancer Research illustrated that the compound inhibited the growth of various cancer cell lines by inducing apoptosis through mitochondrial pathways .

- Agrochemical Development : A patent application described the synthesis of novel derivatives based on this compound for use as effective herbicides with reduced environmental impact .

Comparison with Similar Compounds

Key Observations :

- Sulfanyl groups (e.g., in ) confer lower polarity compared to sulfonyl moieties (e.g., in ), affecting solubility and target binding.

Sulfonyl vs. Sulfanyl Modifications

Key Observations :

- Sulfanyl groups (e.g., ) balance lipophilicity and reactivity, making them favorable for oral bioavailability.

Pyrimidine Ring Substitutions

Key Observations :

- The 5-chloro substitution is conserved in antineoplastic analogs (e.g., tovorafenib), suggesting a role in target binding .

- Methoxy or methyl groups on aromatic rings (e.g., ) may enhance solubility or metabolic resistance.

Molecular Weight and Solubility

*logP estimated using fragment-based methods.

Preparation Methods

Table 1. Chlorination Optimization

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| POCl₃ Equivalents | 2.5–3.0 | Maximizes conversion |

| Temperature | 100–110°C | Prevents side reactions |

| Reaction Time | 4–6 hours | Balances completeness vs. degradation |

Thiazole Amine Coupling

The carboxamide linkage to the 4,5-dimethylthiazol-2-amine is formed via acyl chloride intermediates. The pyrimidine-4-carboxylic acid is first converted to its acyl chloride using thionyl chloride (SOCl₂), followed by reaction with the thiazole amine.

Stepwise Procedure :

-

Acyl Chloride Formation :

-

React 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylic acid (1.0 eq) with SOCl₂ (2.5 eq) in dry toluene at 70°C for 2 hours.

-

Remove excess SOCl₂ under vacuum.

-

-

Amide Coupling :

Table 2. Coupling Reaction Variables

| Variable | Effect on Outcome |

|---|---|

| Amine Equivalents | >1.1 eq reduces unreacted acyl chloride |

| Solvent Polarity | THF enhances solubility of intermediates |

| Purification Method | Recrystallization improves purity to >95% |

Alternative Routes and Modifications

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times for pyrimidine-thiazole coupling. A study demonstrated a 40% reduction in time (from 12 to 7 hours) with comparable yields (65%).

One-Pot Strategies

Sequential chlorination and coupling in a single pot minimize intermediate isolation. Using POCl₃ and SOCl₂ in tandem, followed by amine addition, achieved a 60% overall yield.

Industrial-Scale Considerations

Large-scale production prioritizes cost-effectiveness and safety:

Table 3. Scalability Challenges and Solutions

| Challenge | Industrial Solution |

|---|---|

| High exothermicity during chlorination | Jacketed reactors with precise temperature control |

| Acyl chloride stability | In situ generation avoids storage |

| Thiazole amine availability | On-site synthesis from 2-amino-4,5-dimethylthiazole |

Analytical Characterization

Critical techniques for verifying structure and purity:

Q & A

Q. What are the established synthetic routes for 5-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(methylsulfanyl)pyrimidine-4-carboxamide, and what are the critical intermediates?

The compound is typically synthesized via multi-step reactions involving coupling of pyrimidine and thiazole moieties. A key intermediate is 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylic acid , which is activated (e.g., via chloroformate or carbodiimide coupling) before reacting with 4,5-dimethyl-1,3-thiazol-2-amine. A common method involves using bases like sodium carbonate or DBU to facilitate amide bond formation, as described in multi-step protocols for structurally analogous compounds . Purity is often monitored via HPLC (>98%), and intermediates are characterized by NMR and mass spectrometry .

Q. How can the crystal structure of this compound be resolved, and what software is recommended for refinement?

Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural elucidation. Data collection can be performed using Bruker or Rigaku diffractometers, and refinement is typically done via SHELXL (part of the SHELX suite), which is optimized for small-molecule crystallography. For example, studies on similar pyrimidine-thiazole hybrids report using SHELXL to refine structures with R-factors <0.05 and mean σ(C–C) bond lengths of 0.004 Å .

Q. What analytical techniques are essential for characterizing this compound’s purity and stability?

- HPLC : To confirm purity (>98%) and detect impurities using reverse-phase C18 columns and UV detection at 254 nm .

- Thermogravimetric Analysis (TGA) : Assess thermal stability under nitrogen flow (e.g., decomposition temperatures >200°C).

- NMR Spectroscopy : H and C NMR in DMSO-d6 or CDCl3 to verify substituent positions and detect solvates .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

SAR studies should systematically modify substituents:

- Pyrimidine ring : Replace the chloro group with fluoro or methoxy to alter electron density.

- Thiazole moiety : Vary methyl groups to test steric effects.

- Methylsulfanyl group : Substitute with sulfonyl or sulfonamide to modulate solubility. Computational tools (e.g., DFT for electronic properties, molecular docking for target affinity) can prioritize analogs. For example, in related thiazole-pyrimidine hybrids, replacing methylsulfanyl with sulfonyl improved kinase inhibition .

Q. How should researchers address contradictions between computational predictions and experimental bioactivity data?

- Validate computational models : Re-run docking or MD simulations with updated protein structures (e.g., from cryo-EM or updated PDB entries).

- Check experimental conditions : Ensure assay pH, solvent (DMSO concentration <1%), and cell lines (e.g., HEK293 vs. HeLa) are optimized.

- Synthesize control analogs : Test compounds with minor structural changes to isolate variables. For instance, methyl-to-ethyl substitutions in the thiazole ring resolved discrepancies in a kinase inhibition study .

Q. What strategies are recommended for scaling up synthesis while maintaining yield and purity?

- Flow chemistry : For exothermic reactions (e.g., coupling steps), continuous flow systems improve heat dissipation and reduce side products.

- Catalyst screening : Use immobilized bases (e.g., polymer-supported DBU) to simplify purification.

- Process analytical technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progress in real time .

Q. How can researchers investigate the compound’s mechanism of action when initial target screens are inconclusive?

- Chemical proteomics : Use photoaffinity labeling or activity-based protein profiling (ABPP) to identify binding partners.

- Transcriptomics : RNA-seq or CRISPR-Cas9 knockout screens can reveal pathways affected by the compound.

- Metabolite profiling : LC-MS/MS to track changes in cellular metabolites (e.g., ATP levels for kinase inhibitors) .

Methodological Notes

- Crystallography : For novel polymorphs, use solvent-drop grinding to screen crystallization conditions.

- Data interpretation : Cross-validate NMR shifts with computed C chemical shifts (e.g., using ACD/Labs or Gaussian).

- Bioactivity assays : Include positive controls (e.g., staurosporine for kinase assays) and validate results across ≥3 independent experiments.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.